

# spectroscopic data for Methyl 4-bromo-2-chlorobenzoate (NMR, IR, MS)

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## Compound of Interest

Compound Name: Methyl 4-bromo-2-chlorobenzoate

Cat. No.: B067309

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An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 4-bromo-2-chlorobenzoate**

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This technical guide provides a detailed analysis of the spectroscopic data for **Methyl 4-bromo-2-chlorobenzoate** (CAS No: 185312-82-7), a halogenated aromatic ester of significant interest in synthetic chemistry.<sup>[1][2][3]</sup> As experimental spectra for this specific compound are not readily available in public databases, this guide will present a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach offers researchers a robust framework for identifying and characterizing this molecule.

The guide is structured to provide not only the spectral data but also the underlying scientific reasoning for the interpretation, empowering researchers to apply these principles to their own work.

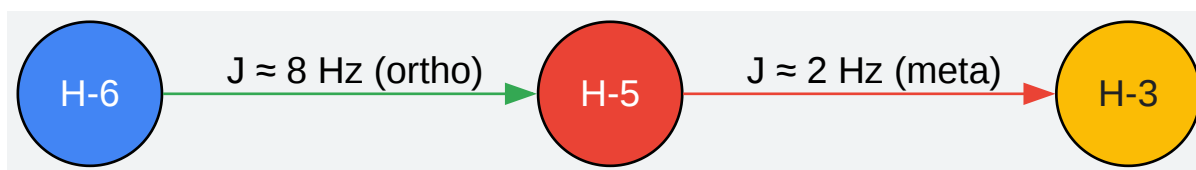
## Molecular Structure and Predicted Spectroscopic Overview

**Methyl 4-bromo-2-chlorobenzoate** possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. Understanding this structure is

paramount to interpreting its NMR, IR, and MS data.

- Chemical Structure: C8H6BrClO2 [1]
- Molecular Weight: 249.49 g/mol [1]
- Key Features:
  - A trisubstituted benzene ring.
  - An electron-withdrawing ester group (-COOCH3).
  - Two halogen substituents (Bromo and Chloro) with distinct isotopic signatures.

The following sections will deconstruct the predicted spectroscopic data derived from these structural features.



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Caption: Predicted  $^1\text{H}$ - $^1\text{H}$  coupling relationships in the aromatic region.

## $^{13}\text{C}$ NMR Spectroscopy Analysis

The  $^{13}\text{C}$  NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~ 165	C=O	The carbonyl carbon of the ester is highly deshielded.
~ 134	C-Cl	The carbon atom directly bonded to chlorine is deshielded.
~ 133	C-H (C3)	Aromatic CH carbon.
~ 132	C-H (C5)	Aromatic CH carbon.
~ 131	C-COOCH <sub>3</sub>	The carbon atom attached to the ester group.
~ 128	C-H (C6)	Aromatic CH carbon.
~ 125	C-Br	The carbon atom bonded to bromine shows a moderate shift.
~ 53	-OCH <sub>3</sub>	The methyl carbon of the ester group.

Note: Predicted shifts are based on data from related structures like methyl 4-bromobenzoate and 4-bromo-2-chlorobenzoic acid.[\[4\]](#)[\[5\]](#)

## Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 4-bromo-2-chlorobenzoate** in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum with a spectral width of approximately 12 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

- Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum with a spectral width of approximately 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

### Predicted Key IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Functional Group
~ 3100-3000	C-H Stretch	Medium	Aromatic C-H
~ 2960	C-H Stretch	Medium	Methyl (-OCH <sub>3</sub> )
~ 1730	C=O Stretch	Strong	Ester Carbonyl
~ 1600, 1480	C=C Stretch	Medium-Strong	Aromatic Ring
~ 1250	C-O Stretch	Strong	Ester (Aryl-O)
~ 1100	C-O Stretch	Strong	Ester (O-CH <sub>3</sub> )
~ 750	C-Cl Stretch	Strong	Aryl Chloride
~ 680	C-Br Stretch	Strong	Aryl Bromide

Rationale: The strong absorption around  $1730\text{ cm}^{-1}$  is highly characteristic of the ester carbonyl group. The C-O stretches are also prominent. The positions of the C-Cl and C-Br stretches are in the fingerprint region and provide strong evidence for their presence. This predictive data is based on spectra from analogous compounds like 4-bromo-2-chlorobenzoic acid and methyl 4-bromobenzoate. [6][7]

## Experimental Protocol for IR Data Acquisition (ATR-FTIR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
- Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **Methyl 4-bromo-2-chlorobenzoate** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Cleaning: Clean the crystal thoroughly after the measurement.

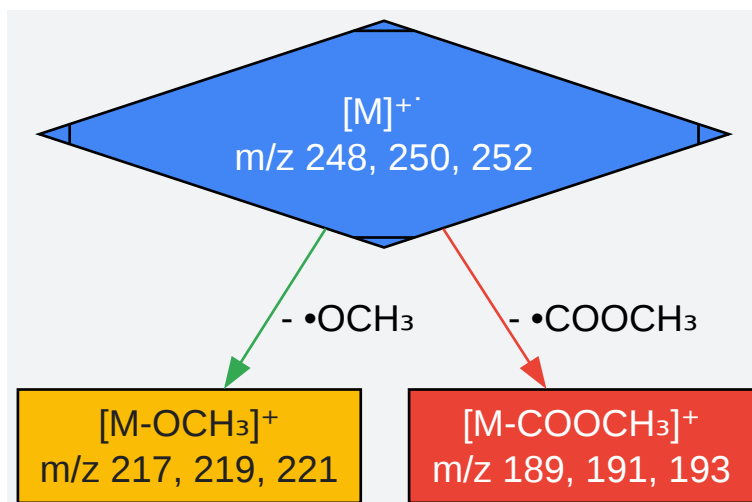
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Predicted Mass Spectrum Analysis

- Molecular Ion ( $M^+$ ): The most critical feature will be the molecular ion peak cluster. Due to the presence of bromine (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim 1:1$  ratio) and chlorine (isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in  $\sim 3:1$  ratio), a characteristic pattern of peaks will be observed.
  - $M^+$ :  $m/z$  248 ( $^{12}\text{C}_8^{1}\text{H}_6^{79}\text{Br}^{35}\text{Cl}^{16}\text{O}_2$ )

- M+2: m/z 250 (Contributions from  $^{81}\text{Br}$  and  $^{37}\text{Cl}$ )
- M+4: m/z 252 ( $^{12}\text{C}_8^{1}\text{H}_6^{81}\text{Br}^{37}\text{Cl}^{16}\text{O}_2$ ) The relative intensities of these peaks (approximately 3:4:1) provide definitive evidence for the presence of one bromine and one chlorine atom.
- Key Fragment Ions:
  - m/z 217/219/221 ( $[\text{M}-\text{OCH}_3]^+$ ): Loss of the methoxy radical is a common fragmentation pathway for methyl esters.
  - m/z 189/191/193 ( $[\text{M}-\text{COOCH}_3]^+$ ): Loss of the entire carbomethoxy group.
  - m/z 110/112 ( $[\text{C}_6\text{H}_3\text{Cl}]^+$ ): Further fragmentation leading to a chlorophenyl cation.



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Caption: Predicted primary fragmentation pathways for **Methyl 4-bromo-2-chlorobenzoate**.

## Experimental Protocol for MS Data Acquisition (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Method:

- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
- Carrier Gas: Helium.
- MS Method:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230°C.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum, paying close attention to the molecular ion cluster and major fragment ions.

## Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For **Methyl 4-bromo-2-chlorobenzoate**, the combination of NMR, IR, and MS provides a self-validating system for structure confirmation:

- IR confirms the presence of the ester functional group (C=O, C-O).
- MS establishes the molecular weight and elemental composition (presence of Br and Cl) through the isotopic pattern.
- <sup>1</sup>H and <sup>13</sup>C NMR provide the precise connectivity of the atoms, revealing the substitution pattern on the aromatic ring and confirming the carbon-hydrogen framework.

Together, these techniques provide unambiguous evidence for the structure of **Methyl 4-bromo-2-chlorobenzoate**, and the predicted data in this guide serves as a reliable reference for researchers working with this compound.

## References

- Supporting Information for scientific articles (Note: While the provided search result contains spectroscopic data, it is for a variety of different benzoic acid derivatives, not the specific target molecule. It serves as a general reference for typical experimental procedures).
- The Royal Society of Chemistry - Supplementary Information (Note: This source provides data for related benzoate esters, which helps in predicting chemical shifts and spectral features).
- PubChem: 4-Bromo-2-chlorobenzoic acid. [Link]
- PubChem: Methyl 4-bromobenzoate
- Oakwood Chemical: Methyl 4-bromo-2-chlorobenzoate
- NIST WebBook: 4-Bromo-2-chlorobenzoic acid. [Link]
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- SpectraBase: 4-Bromo-2-chlorobenzoic acid  $^{13}\text{C}$  NMR. [Link]
- Chemsrvc: Methyl 4-bromo-2-chlorobenzoate

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## Sources

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